molecular formula C20H17N5O5S B4544719 (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B4544719
M. Wt: 439.4 g/mol
InChI Key: AEYDYHKPOBIKGO-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of 4-methyl-2-pyrimidinylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is subsequently coupled with 3-(2-nitrophenyl)-2-propenoic acid under appropriate conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and minimize by-products. This often involves precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c1-14-12-13-21-20(22-14)24-31(29,30)17-9-7-16(8-10-17)23-19(26)11-6-15-4-2-3-5-18(15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYDYHKPOBIKGO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

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